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molecular formula C12H8Cl2N2O3 B427825 3-[(2,6-Dichlorobenzyl)oxy]-2-nitropyridine

3-[(2,6-Dichlorobenzyl)oxy]-2-nitropyridine

Cat. No. B427825
M. Wt: 299.11g/mol
InChI Key: WAZDUYHETWTYPM-UHFFFAOYSA-N
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Patent
US08106197B2

Procedure details

To a stirred mixture of AcOH (650 mL) and EtOH (500 mL) was suspended 3-(2,6-dichloro-benzyloxy)-2-nitro-pyridine (37.4 g, 0.11 mol) and iron chips (69.4 g, 0.11 mol). The reaction was heated slowly to reflux and allowed to stir for 1 hr. The reaction was cooled to room temperature then filtered through a pad of celite. The resulting filtrate was neutralized with conc. NH4OH (600 mL) and then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with saturated NaHCO3 (2×100 mL), H2O (2×100 mL) and brine (1×100 mL) then dried (Na2SO4), filtered and concentrated to dryness under vacuum to yield 3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (32.4 g, 0.11 mol, 99%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 7.56 (m, 3H), 7.46 (dd, 2H), 7.36 (d, 1H), 6.62 (dd, 1H), 6.18 (br s, 2H, NH2), 5.24 (s, 2H); MS m/z 270 [M+1].
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(O)=O.[Cl:5][C:6]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:7]=1[CH2:8][O:9][C:10]1[C:11]([N+:16]([O-])=O)=[N:12][CH:13]=[CH:14][CH:15]=1>[Fe].CCO>[Cl:5][C:6]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:7]=1[CH2:8][O:9][C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
650 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
ClC1=C(COC=2C(=NC=CC2)[N+](=O)[O-])C(=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
then filtered through a pad of celite
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaHCO3 (2×100 mL), H2O (2×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(COC=2C(=NC=CC2)N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mol
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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